1-Amino-1,3,3-trimethyl-cyclohexane hydrochloride
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Overview
Description
1-Amino-1,3,3-trimethyl-cyclohexane hydrochloride is a chemical compound with the molecular formula C9H19NHCl It is a derivative of cyclohexane, characterized by the presence of an amino group and three methyl groups attached to the cyclohexane ring
Preparation Methods
The synthesis of 1-Amino-1,3,3-trimethyl-cyclohexane hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino group and the methyl groups.
Methylation: The methyl groups are introduced through alkylation reactions, where the cyclohexane ring is treated with methylating agents under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Amino-1,3,3-trimethyl-cyclohexane hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agents and conditions used.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
Hydrolysis: The hydrochloride salt can be hydrolyzed to regenerate the free amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-1,3,3-trimethyl-cyclohexane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex cyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Amino-1,3,3-trimethyl-cyclohexane hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The compound’s unique structure allows it to fit into specific binding pockets, modulating biological pathways and processes.
Comparison with Similar Compounds
1-Amino-1,3,3-trimethyl-cyclohexane hydrochloride can be compared with similar compounds such as:
1-Amino-3-(aminomethyl)-3,5,5-trimethylcyclohexane: This compound has an additional aminomethyl group, which may alter its reactivity and biological activity.
Cyclohexane, 1,1,3-trimethyl-: Lacks the amino group, making it less reactive in certain chemical reactions.
5-Amino-1,3,3-trimethylcyclohexanemethylamine: Similar structure but with different functional groups, leading to variations in chemical and biological properties.
Properties
IUPAC Name |
1,3,3-trimethylcyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-8(2)5-4-6-9(3,10)7-8;/h4-7,10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFANLUBTXAYAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)(C)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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